HDN Reaction Kinetics: 2,6-DMCHA vs. Cyclohexylamine and 2-Methylcyclohexylamine
In hydrodenitrogenation (HDN) over sulfided Ni-Mo/γ-Al2O3 catalysts at 295°C, cis,cis-2,6-dimethylcyclohexylamine exhibits a significantly higher elimination rate compared to cyclohexylamine and both diastereomers of 2-methylcyclohexylamine. The rate of formation of 1,3-dimethylcyclohexene from cis,cis-2,6-DMCHA is approximately double that of 1-methylcyclohexene from cis-2-methylcyclohexylamine, and quadruple that from trans-2-methylcyclohexylamine [1]. Furthermore, cis,cis-2,6-DMCHA reacts faster than cyclohexylamine under identical conditions [2]. The reaction follows an E2 elimination mechanism where the anti-periplanar geometry in the chair conformation of the cis,cis isomer facilitates β-hydrogen elimination from a tertiary carbon, resulting in lower activation energy compared to elimination from a secondary carbon [3].
| Evidence Dimension | HDN elimination rate (formation of olefinic product) |
|---|---|
| Target Compound Data | 2.38 kPa·mol·g⁻¹cat·min⁻¹ (cis,cis-2,6-DMCHA at 295°C) |
| Comparator Or Baseline | Cyclohexylamine: 0.70 kPa·mol·g⁻¹cat·min⁻¹ (at 295°C); cis-2-methylcyclohexylamine: 1.30 kPa·mol·g⁻¹cat·min⁻¹; trans-2-methylcyclohexylamine: 0.64 kPa·mol·g⁻¹cat·min⁻¹ |
| Quantified Difference | ~3.4× faster than cyclohexylamine; ~1.8× faster than cis-2-methylcyclohexylamine; ~3.7× faster than trans-2-methylcyclohexylamine |
| Conditions | Sulfided Ni-Mo/γ-Al2O3 catalyst, 295°C, 50 bar, continuous fixed-bed reactor |
Why This Matters
This quantifiable kinetic advantage translates to higher throughput and reduced catalyst loading in industrial HDN processes, directly impacting operational costs and process economics.
- [1] Rota, F., Ranade, V. S., & Prins, R. (2001). Stereochemistry of Hydrodenitrogenation: The Mechanism of Elimination of the Amino Group from Cyclohexylamines over Sulfided Ni–Mo/γ-Al2O3 Catalysts. Journal of Catalysis, 200(2), 389–399. Table 1. View Source
- [2] Rota, F., et al. (2001). Journal of Catalysis, 200(2), 389–399. Figure 6. View Source
- [3] Rota, F., et al. (2001). Journal of Catalysis, 200(2), 389–399. Section 4, Discussion. View Source
